![molecular formula C8H10 B14248245 Bicyclo[2.2.2]oct-2-yne CAS No. 215655-90-6](/img/structure/B14248245.png)
Bicyclo[2.2.2]oct-2-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.2]oct-2-yne is a highly strained cyclic alkyne with the molecular formula C8H10. This compound is of significant interest in organic chemistry due to its unique structure, which forces deviation from the ideal linear geometry of alkynes. The strain in the this compound ring system makes it a fascinating subject for theoretical and practical studies in organic synthesis and reaction mechanisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.2]oct-2-yne can be synthesized via the Fritsch–Buttenberg–Wiechell rearrangement of 7-norbornylidene carbene . This method involves the generation of the strained alkyne through a 1,2-shift of the alkylidene carbene intermediate. The reaction conditions typically require the use of trapping agents to intercept the highly reactive alkyne .
Industrial Production Methods
Due to its highly strained nature, this compound is not commonly produced on an industrial scale. Its synthesis is generally limited to laboratory settings where it is used for research purposes.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.2.2]oct-2-yne undergoes various types of chemical reactions, including:
Addition Reactions: The strained triple bond in this compound makes it highly reactive towards addition reactions.
Cycloaddition Reactions: The compound can participate in Diels-Alder reactions to form complex molecular scaffolds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen gas for hydrogenation reactions and dienes for Diels-Alder reactions. The reaction conditions often involve elevated temperatures and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from reactions involving this compound include bicyclo[2.2.2]octane from hydrogenation reactions and various polycyclic compounds from cycloaddition reactions .
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.2]oct-2-yne has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules due to its highly reactive nature.
Mechanistic Studies: The compound is used to study reaction mechanisms involving strained cyclic alkynes.
Material Science: This compound derivatives are explored for their potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of bicyclo[2.2.2]oct-2-yne in chemical reactions involves the high strain energy of the triple bond, which makes it highly reactive. The compound can undergo addition reactions where the triple bond is broken, and new bonds are formed. The reactivity is often influenced by the presence of catalysts and the specific reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.2]octane: A saturated analog with a similar ring structure but without the triple bond.
Bicyclo[2.2.2]oct-2-ene: An unsaturated analog with a double bond instead of a triple bond.
2-Oxabicyclo[2.2.2]octane: A bioisostere of the phenyl ring with improved physicochemical properties.
Uniqueness
Bicyclo[2.2.2]oct-2-yne is unique due to its highly strained triple bond, which imparts significant reactivity. This makes it a valuable compound for studying reaction mechanisms and for use in organic synthesis .
Eigenschaften
CAS-Nummer |
215655-90-6 |
|---|---|
Molekularformel |
C8H10 |
Molekulargewicht |
106.16 g/mol |
IUPAC-Name |
bicyclo[2.2.2]oct-2-yne |
InChI |
InChI=1S/C8H10/c1-2-8-5-3-7(1)4-6-8/h7-8H,1-3,5H2 |
InChI-Schlüssel |
QUAJAVGPRBDQRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC1C#C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



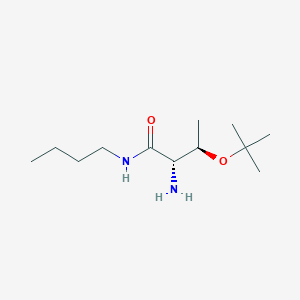
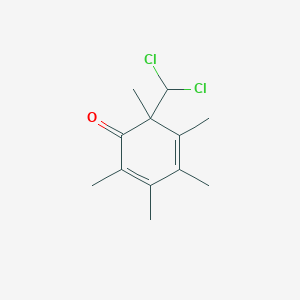

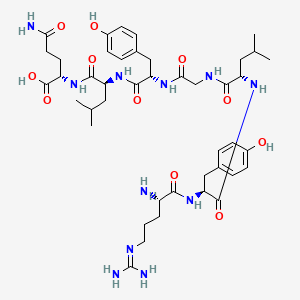
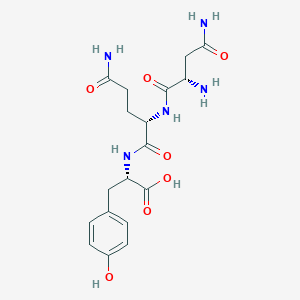
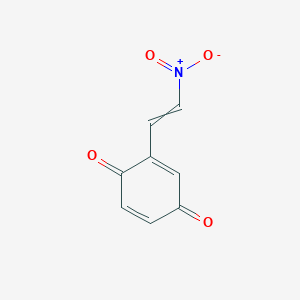


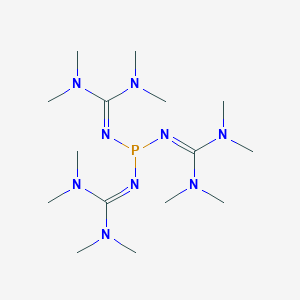


![4-(3-Methylphenyl)-5-[2-(4-methyl-1-piperazinyl)-4-pyridyl]-2-(4-methylsulfonylphenyl)-1,3-thiazole](/img/structure/B14248238.png)
![9-(1,4-Dihydroxynaphthalen-2-yl)-9lambda~5~-phosphabicyclo[4.2.1]nonan-9-one](/img/structure/B14248251.png)
